molecular formula C9H5Cl2F3O2 B8540616 methyl 2,3-dichloro-6-(trifluoromethyl)benzoate

methyl 2,3-dichloro-6-(trifluoromethyl)benzoate

Cat. No.: B8540616
M. Wt: 273.03 g/mol
InChI Key: RSPHKBDWSVABGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 2,3-dichloro-6-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H5Cl2F3O2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine and trifluoromethyl groups. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,3-dichloro-6-(trifluoromethyl)benzoate typically involves the esterification of 2,3-dichloro-6-trifluoromethylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

methyl 2,3-dichloro-6-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products

    Substitution: Products depend on the nucleophile used.

    Reduction: 2,3-dichloro-6-trifluoromethylbenzyl alcohol.

    Oxidation: 2,3-dichloro-6-trifluoromethylbenzoic acid.

Scientific Research Applications

methyl 2,3-dichloro-6-(trifluoromethyl)benzoate is used in various scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 2,3-dichloro-6-(trifluoromethyl)benzoate exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,3-dichlorobenzoate
  • Methyl 2,3-difluorobenzoate
  • Methyl 2,3-dichloro-4-trifluoromethylbenzoate

Uniqueness

methyl 2,3-dichloro-6-(trifluoromethyl)benzoate is unique due to the presence of both chlorine and trifluoromethyl groups on the benzene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H5Cl2F3O2

Molecular Weight

273.03 g/mol

IUPAC Name

methyl 2,3-dichloro-6-(trifluoromethyl)benzoate

InChI

InChI=1S/C9H5Cl2F3O2/c1-16-8(15)6-4(9(12,13)14)2-3-5(10)7(6)11/h2-3H,1H3

InChI Key

RSPHKBDWSVABGK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1Cl)Cl)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1.04 g of 2,3-dichloro-6-trifluoromethylbenzoic acid in 10 ml of toluene was added 0.71 g of thionyl chloride and 1 drop of pyridine and the mixture was heated at reflux for 3 hours. After cooling, the reaction mixture was concentrated under reduced pressure, and 2,3-dichloro-6-trifluoromethylbenzoyl chloride obtained was added to a solution which is prepared by dissolving 28% methanol solution of 0.77 g of sodium methoxide into 10 ml of methanol at a temperature of from 5 to 10° C., and the solution was stirred for 2 hours at room temperature. After condensing the reaction mixture, it was extracted with ether. The extract was washed with IN-aqueous hydrochloric acid, water and saturated saline solution in series and then dried over anhydrous magnesium sulfate. The solvent was distilled under reduced pressure, and the oily substance obtained was purified by using silica gel column chromatography to obtain 0.89 g of the title compound (nD 23.3-1.4801).
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
0.71 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
0.77 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two

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